1,3-Dicyclohexyl-imidazolium chloride (CAS: 181422-72-0) is a highly processable, bench-stable precursor for the 1,3-dicyclohexylimidazol-2-ylidene (ICy) N-heterocyclic carbene (NHC) ligand. Characterized by its secondary alkyl N-substituents, ICy·HCl occupies a critical structural and electronic middle ground between small, linear alkyl NHCs and highly sterically encumbered aryl NHCs like IPr or IMes. In procurement and catalyst design, this specific chloride salt is prioritized for its strong σ-donating capacity, predictable deprotonation kinetics with standard bases (e.g., KOtBu, NaH), and its ability to stabilize transition metal centers without over-encumbering the catalytic pocket. Unlike its lower-molecular-weight unsymmetrical analogues, ICy·HCl does not tend to form an ionic liquid at room temperature, allowing it to be handled as a solid powder while maintaining excellent solubility in polar organic solvents like THF and dichloromethane during in situ catalyst generation [1].
Substituting ICy·HCl with more ubiquitous aryl-substituted NHC precursors (such as IPr·HCl or IMes·HCl) or smaller alkyl variants (like IMe·HCl) fundamentally alters catalyst speciation and reaction outcomes. Smaller alkyl NHCs often lead to the formation of catalytically inactive bis-NHC complexes or suffer from poor stability. Conversely, bulky aryl NHCs possess significantly larger percent buried volumes (%Vbur) and weaker σ-donating properties (higher Tolman Electronic Parameters), which can impede substrate coordination or fail to provide sufficient electron density for demanding oxidative addition steps, such as the activation of inert C-O bonds. Furthermore, altering the counterion from chloride to tetrafluoroborate (HBF4) can shift the solubility profile and deprotonation rate during in situ catalyst generation, potentially disrupting established industrial or laboratory protocols that rely on the specific solubility and reactivity of the chloride salt in polar organic solvents [1].
The steric demand of an NHC ligand dictates its ability to stabilize a metal center without blocking substrate access. Crystallographic and computational analyses of transition metal complexes reveal that the ICy ligand exhibits a percent buried volume (%Vbur) of approximately 27.0–28.3%. This is significantly smaller than the bulky IPr ligand (~34-35%) but large enough to prevent the formation of unwanted bis-NHC complexes that plague smaller alkyl ligands. This specific steric window allows ICy to form highly active mono-NHC species in sterically constrained environments where larger ligands fail to coordinate [1].
| Evidence Dimension | Percent Buried Volume (%Vbur) |
| Target Compound Data | ICy: ~27.0–28.3% |
| Comparator Or Baseline | IPr: ~34-35%; IMes: ~30% |
| Quantified Difference | 6-8% lower buried volume than IPr |
| Conditions | Calculated from X-ray structures of metal complexes at 3.5 Å |
Enables the synthesis of active mono-NHC catalysts where bulkier aryl-NHCs fail to coordinate or block substrate binding.
The secondary alkyl substituents of ICy render it a significantly stronger σ-donor than its aryl-substituted counterparts. Spectroscopic studies demonstrate that ICy possesses a lower Tolman Electronic Parameter (TEP) and induces distinct 13C NMR shifts at the carbene carbon (e.g., ~157 ppm for Ni-ICy vs ~170-200 ppm for aryl NHCs) compared to IPr and IMes. This enhanced net electron-donating ability is critical for increasing the electron density at the metal center, thereby accelerating difficult oxidative addition steps in cross-coupling reactions [1].
| Evidence Dimension | Net electron-donating ability (TEP / 13C NMR shift) |
| Target Compound Data | ICy: Stronger σ-donor (lower TEP, δC ~157 ppm in Ni complex) |
| Comparator Or Baseline | IPr/IMes: Weaker σ-donors (higher TEP, δC ~170-200 ppm) |
| Quantified Difference | Significantly higher electron donicity for ICy |
| Conditions | Spectroscopic analysis of transition metal carbonyl and Cp-Ni complexes |
Procuring ICy·HCl is essential when the catalytic cycle requires a highly electron-rich metal center to activate inert bonds.
In the development of Mo-catalyzed dehydrogenative synthesis of imines from alcohols and amines, the choice of NHC precursor is strictly determinant of reaction success. Screening of 14 different imidazolium salts revealed that in situ deprotonation of 1,3-Dicyclohexylimidazolium chloride (ICy·HCl) with Mo(CO)6 achieved a 62% yield with complete selectivity for the imine. In contrast, other wingtip groups and counterions resulted in lower yields or concomitant formation of unwanted secondary amines, proving ICy·HCl as the optimal precursor for this specific transformation [1].
| Evidence Dimension | Imine Yield and Selectivity |
| Target Compound Data | ICy·HCl: 62% yield, complete selectivity |
| Comparator Or Baseline | Other NHC salts (e.g., benzimidazolium, different counterions): Lower yields, poor selectivity |
| Quantified Difference | Highest yield and exclusive selectivity among 14 tested salts |
| Conditions | Mo(CO)6 (5%), KOtBu base, mesitylene, reflux |
Provides direct empirical proof that substituting ICy·HCl with other NHC salts leads to significant yield loss and byproduct formation in specific Mo-catalyzed protocols.
Due to its strong σ-donating properties and optimal steric bulk, ICy·HCl is the preferred precursor for generating in situ Ni-catalysts capable of activating challenging C-O bonds, such as the cross-coupling of aryl and benzyl methyl ethers with arylboronic acid esters [1].
The specific steric and electronic profile of the ICy ligand makes this chloride salt highly effective in molybdenum-catalyzed dehydrogenative synthesis of imines from alcohols and amines, where it ensures high yields and suppresses secondary amine byproducts [2].
For researchers developing novel organometallic frameworks (e.g., V, Au, Ru), ICy·HCl provides the exact percent buried volume (~27-28%) necessary to stabilize the metal center as a mono-NHC complex without the steric overcrowding associated with IPr or the bis-NHC formation common with smaller alkyl ligands [3].
Irritant